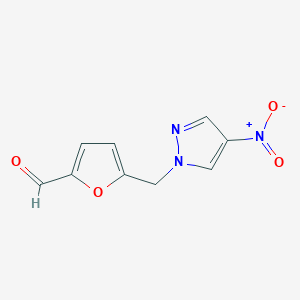
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Overview
Description
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is an organic compound with the molecular formula C9H7N3O5 It is characterized by the presence of a furan ring substituted with a nitro-pyrazole moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde typically involves the reaction of 4-nitro-1H-pyrazole with furan-2-carbaldehyde under specific conditions. One common method includes the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylformamide at room temperature for 24 hours under an inert atmosphere . The reaction proceeds via a Michael-type addition, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).
Major Products Formed
Oxidation: 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.
Reduction: 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan ring provides a planar structure that can intercalate with DNA, affecting its function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitro-pyrazol-1-yl)-propan-2-one: Similar structure with a propanone group instead of a furan ring.
2-(Pyrazol-1-yl)-2′-nitroacetanilide: Contains a pyrazole moiety and a nitro group, but with an acetanilide structure.
Uniqueness
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is unique due to the combination of its furan ring, nitro-pyrazole moiety, and aldehyde group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORXPXHWLUWMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195561 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-43-7 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

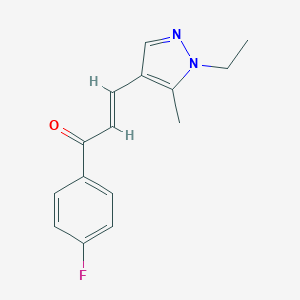
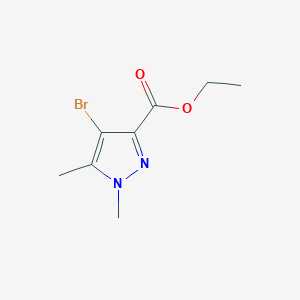
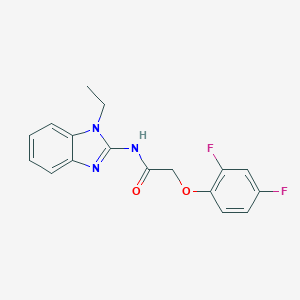
![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)
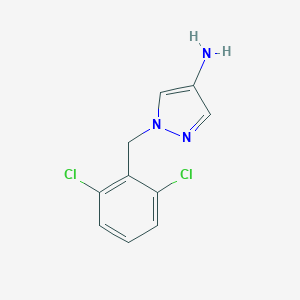
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
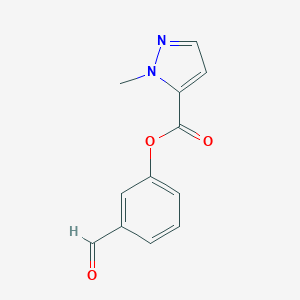
![Methyl 5-[(4-methylphenoxy)methyl]-2-furoate](/img/structure/B508030.png)
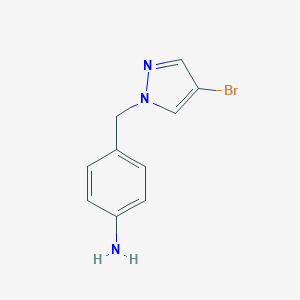
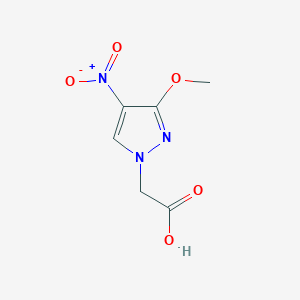
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
